(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride
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Overview
Description
(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as acetonitrile or dichloromethane at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding aminopyridine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced aminopyridines, and various substituted pyridines depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride include:
- 2-(5-Bromopyridin-2-yl)ethanamine
- (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine dihydrochloride
- 4-(5-Bromopyrimidin-2-yl)morpholine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the ethanamine group, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
(1S)-1-(5-bromopyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKDUJWJNDXCO-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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